Folinic acid

Description

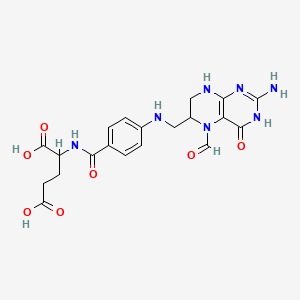

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIAGPKUTFNRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859023 | |

| Record name | (+/-)-Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 748 | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Details | US EPA; Estimation Programs Interface (EPI). ver. 3.11. U.S. EPA version for Windows. Washington, DC: U.S. EPA (2003). Available from, as of Jan 24, 2005: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water with 3 mol of water of crystallization. | |

CAS No. |

22350-60-3, 58-05-9 | |

| Record name | dl-Folinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyltetrahydrofolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

245 °C (decomp) | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-173 | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Folinic Acid in One-Carbon Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to One-Carbon Metabolism and the Central Role of Folates

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), the metabolism of several amino acids (including serine, glycine, and methionine), and the regulation of methylation reactions critical for epigenetic control.[1] At the heart of this network are folates, a class of B vitamins that act as coenzymes, accepting and donating one-carbon units in various oxidation states.[1] The active form of folate is tetrahydrofolate (THF), which is derived from dietary folate or synthetic folic acid through enzymatic reduction by dihydrofolate reductase (DHFR).[2] Disruptions in one-carbon metabolism are implicated in a range of pathologies, including cancer and developmental abnormalities, making it a key area of research and a target for therapeutic intervention.

Folinic Acid: Bypassing the Dihydrofolate Reductase Blockade

This compound, also known as leucovorin or 5-formyltetrahydrofolate, is a metabolically active form of folate.[3] Unlike folic acid, it does not require reduction by DHFR to enter the folate cycle and participate in one-carbon transfer reactions.[3] This characteristic is of profound clinical and research significance, particularly in the context of antifolate chemotherapy.

The primary mechanism of action of antifolate drugs like methotrexate (B535133) (MTX) is the potent competitive inhibition of DHFR.[4][5] This blockade leads to a depletion of the intracellular pool of THF, thereby halting the synthesis of DNA and RNA and inducing cell death, especially in rapidly proliferating cancer cells.[4] this compound serves as a "rescue" agent in high-dose methotrexate therapy by replenishing the THF pool in normal cells, thus mitigating the toxic side effects of the chemotherapy without compromising its anti-tumor efficacy.[3]

Furthermore, this compound plays a crucial role in enhancing the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase (TS), leading to a more potent inhibition of DNA synthesis.[6][7]

Quantitative Data in this compound and One-Carbon Metabolism

The following tables summarize key quantitative parameters relevant to the study of this compound and its role in one-carbon metabolism.

Table 1: Enzyme Kinetics of Dihydrofolate Reductase (DHFR)

| Substrate/Inhibitor | Enzyme Source | K_m / K_i | V_max |

| Dihydrofolate (DHF) | Human | 0.05 µM | Not specified in provided context |

| Folic Acid | Human | 28.8 ± 5.3 µmol/L | 2.5 ± 0.2 nmol/min/µg protein |

| Methotrexate (MTX) | Human | 3.4 pM (K_i) | Not Applicable |

| Dihydrofolate (DHF) | Drosophila melanogaster | 0.3 µM | Not specified in provided context |

| NADPH | Drosophila melanogaster | 5.2 µM | Not specified in provided context |

| Folic Acid | Drosophila melanogaster | 0.4 µM (K_i, partial competitive) | Not Applicable |

| Methotrexate (MTX) | Drosophila melanogaster | 0.9 nM (K_d) | Not Applicable |

Table 2: Pharmacokinetics of this compound (Leucovorin)

| Parameter | Route of Administration | Value |

| Bioavailability (Absolute) | Oral (25 mg dose) | 4% |

| Steady-State Plasma Concentration ((6S)-folinic acid) | Intravenous Infusion (500 mg/m²/day) | 3.25 µM (median) |

| Steady-State Plasma Concentration ((6S)-5-methyltetrahydrofolate) | Intravenous Infusion (500 mg/m²/day) | 5.7 µM (median) |

| Terminal Half-life ((6S)-folinic acid) | Intravenous Infusion | 45.4 min (median) |

| Terminal Half-life ((6R)-folinic acid) | Intravenous Infusion | 388 min (median) |

| Terminal Half-life ((6S)-5-methyltetrahydrofolate) | Intravenous Infusion | 446 min (median) |

Table 3: Dosing for Methotrexate Rescue with this compound

| Condition | This compound Dose | Frequency | Starting Time |

| Standard High-Dose MTX Rescue | 15 mg (approx. 10 mg/m²) | Every 6 hours for 10 doses | 24 hours after start of MTX infusion |

| Delayed Late MTX Elimination | 15 mg | Every 6 hours | Continue until MTX level is <0.05 µM |

| Delayed Early MTX Elimination / Acute Renal Injury | 150 mg | Every 3 hours | Continue until MTX level is <1 µM, then 15 mg every 3 hours until <0.05 µM |

Table 4: Intracellular Folate Concentrations

| Folate Derivative | Cell Type | Condition | Concentration |

| 5-Methyltetrahydrofolate (5-Me-THF) | Lymphoblastoid Cell Lines (LCLs) | Control | 0.028 ± 0.010 ng/mg protein |

| 5-Methyltetrahydrofolate (5-Me-THF) | LCLs | 50 nM Folic Acid Supplementation | 0.054 ± 0.040 ng/mg protein |

| 5-Methyltetrahydrofolate (5-Me-THF) | LCLs | 50 nM 5-Me-THF Supplementation | 0.196 ± 0.137 ng/mg protein |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Purified DHFR enzyme or cell/tissue lysate

-

Dihydrofolic acid (DHF) solution (e.g., 100 µM)

-

NADPH solution (e.g., 100 µM)

-

UV-Vis Spectrophotometer

Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C).

-

In a quartz cuvette, prepare a reaction mixture containing DHFR Assay Buffer, NADPH solution, and the enzyme sample.

-

Initiate the reaction by adding the DHF solution.

-

Immediately begin recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., methotrexate) before adding DHF.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

Principle: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). When [5-³H]dUMP is used as a substrate, the tritium (B154650) atom at the 5-position is released into the aqueous environment as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., Tris-HCl, pH 7.4, with 2-mercaptoethanol)

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Activated charcoal suspension

-

Liquid scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cell/tissue lysate, and the cofactor 5,10-methylenetetrahydrofolate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a suspension of activated charcoal, which adsorbs the unreacted [5-³H]dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Transfer the supernatant containing the tritiated water to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

A blank reaction without the enzyme or cofactor should be run in parallel to account for non-enzymatic tritium release.

Quantification of this compound and its Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple folate derivatives in biological matrices. The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Reversed-phase C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Internal standards (stable isotope-labeled folate derivatives)

-

Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)

Procedure:

-

Sample Preparation:

-

For serum or plasma samples, perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.

-

Spike the samples with a known concentration of internal standards prior to extraction.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto the C18 column.

-

Use a gradient elution program with the mobile phases to separate the different folate vitamers.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Set up MRM transitions for each folate derivative and its corresponding internal standard. This involves selecting a specific precursor ion and a product ion for each analyte to ensure high specificity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of each folate derivative in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Visualizations of Key Pathways and Workflows

Caption: The Folate Cycle and its role in one-carbon metabolism.

Caption: Mechanism of Methotrexate inhibition and this compound rescue.

Caption: Experimental workflow for studying this compound's effects.

References

- 1. How to Analyze One Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. Effect of this compound on fluorouracil activity and expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Finer Points: A Technical Guide to the Biochemical Differences Between Folinic Acid and Folic Acid for Laboratory Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical distinctions between folinic acid and folic acid, providing a comprehensive resource for laboratory research and drug development. A nuanced understanding of their disparate metabolic pathways, cellular uptake mechanisms, and enzymatic interactions is critical for accurate experimental design and interpretation of results. This guide offers a comparative analysis, supported by quantitative data, detailed experimental protocols, and visual workflows to illuminate these differences.

Core Biochemical and Metabolic Distinctions

Folic acid, a synthetic, fully oxidized molecule, is a pro-vitamin that requires enzymatic reduction to become biologically active. In contrast, this compound (also known as leucovorin or 5-formyltetrahydrofolate) is a reduced, metabolically active form of folate that can directly enter the folate cycle, bypassing critical enzymatic steps.[1][2] This fundamental difference underpins their distinct roles in both normal physiology and therapeutic applications.

Metabolic Activation and the Role of Dihydrofolate Reductase (DHFR)

The metabolic activation of folic acid is a two-step process exclusively dependent on the enzyme dihydrofolate reductase (DHFR).[2][3] Folic acid is first reduced to dihydrofolate (DHF) and subsequently to the active tetrahydrofolate (THF).[4] This enzymatic conversion is known to be slow and can be a rate-limiting step in humans.[5][6]

This compound, being a 5-formyl derivative of THF, does not require DHFR for its conversion into other active folate forms.[7][8] It is readily converted to 5,10-methenyltetrahydrofolate by 5,10-methenyltetrahydrofolate synthetase (MTHFS), and can subsequently be converted to other THF derivatives essential for one-carbon metabolism.[9][10] This circumvention of the DHFR-dependent pathway is of paramount importance in clinical scenarios where DHFR is inhibited, such as during methotrexate (B535133) chemotherapy.[11]

One-Carbon Metabolism

Both this compound and folic acid contribute to the one-carbon pool, which is essential for a variety of biosynthetic reactions, including the synthesis of purines and thymidylate (precursors of DNA and RNA) and the remethylation of homocysteine to methionine.[12][13] However, their entry points into this critical metabolic cycle differ significantly, as illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize key quantitative differences between folic acid and this compound, providing a basis for their differential behavior in experimental systems.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Folic Acid | This compound | Reference(s) |

| Molar Mass | 441.4 g/mol | 473.44 g/mol | [14] |

| Form | Synthetic, oxidized | Reduced, 5-formyl derivative of THF | [1][15] |

| Bioavailability (Oral) | Generally high; food folate is ~80% as bioavailable | Low (approx. 4%) due to significant first-pass metabolism | [5][16][17] |

| Time to Peak Serum Concentration | ~1 hour | ~3 hours (as 5-MTHF) | [18][19] |

| Protein Binding | ~15% | ~15% | [14] |

| Elimination Half-life | Not directly applicable as it's a pro-vitamin | ~6.2 hours | [14] |

Table 2: Enzyme Kinetics and Receptor Binding Affinity

| Parameter | Folic Acid | This compound | Reference(s) |

| DHFR Substrate Affinity (Km) | 28.8 ± 5.3 µmol/L (human) | Not a direct substrate | [7] |

| DHFR Max. Reaction Velocity (Vmax) | 2.5 ± 0.2 nmol/min/µg protein (human) | Not applicable | [7] |

| MTHFS Interaction | Not a substrate | Substrate | [11] |

| Folate Receptor α & β Binding Affinity | Highest affinity | Lower affinity than folic acid and 5-MTHF | [2][7][20] |

Experimental Protocols for Laboratory Analysis

Accurate quantification and differentiation of folic acid and this compound in biological matrices are crucial for research. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the microbiological assay.

Detailed Methodology for LC-MS/MS Quantification

LC-MS/MS offers high specificity and the ability to simultaneously quantify multiple folate forms.

Sample Preparation (Human Serum/Plasma):

-

Thawing and Aliquoting: Thaw frozen serum/plasma samples at room temperature. Vortex and aliquot 200 µL into a microcentrifuge tube.[2]

-

Addition of Stabilizers: To prevent folate degradation, add an antioxidant solution. A common choice is a methanol (B129727) solution containing 10 mg/mL of 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide.[21] Alternatively, a solution of 1% ascorbic acid can be used.[3]

-

Internal Standard Spiking: Add an appropriate internal standard solution (e.g., ¹³C-labeled folic acid and ¹³C-labeled this compound) to each sample for accurate quantification.

-

Protein Precipitation: Add 800 µL of methanol containing the stabilizer to the 200 µL sample aliquot.[12] Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[12]

-

Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[12]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., acetonitrile/5 mM ammonium acetate (B1210297) buffer).[22] Vortex and centrifuge again to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[2]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 1 mM ammonium acetate buffer with 0.6% formic acid in water.

-

Mobile Phase B: Acetonitrile. The gradient program would be optimized to achieve separation of folic acid and this compound.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Folic Acid MRM Transition: m/z 442.2 → 295.2[22]

-

This compound (5-Formyl-THF) MRM Transition: m/z 474.2 → 327.2 (or a similar transition depending on the specific instrument and optimization)

-

Detailed Methodology for Microbiological Assay

The microbiological assay measures total folate activity based on the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus (ATCC 7469).[23][24]

Preparation of Media and Reagents:

-

Culture Medium: Prepare Folic Acid Casei Medium according to the manufacturer's instructions.[9]

-

Inoculum Broth: Prepare Folic Acid Inoculum Broth for sub-culturing the test organism.[24]

-

Standard Preparation:

-

Stock Solution: Accurately weigh a reference standard of folic acid (or 5-methyltetrahydrofolate for some protocols) and dissolve it in a small amount of 0.01M NaOH, then bring to a final volume with distilled water to create a concentrated stock solution (e.g., 100 µg/mL).[24]

-

Working Standard Solution: Perform serial dilutions of the stock solution with a 0.5% sodium ascorbate (B8700270) solution to create a working standard (e.g., 2 ng/mL).[24]

-

-

Sample Preparation:

-

Extraction: For solid samples, homogenize in a phosphate (B84403) buffer. For biological fluids like serum or whole blood hemolysate, dilute with a 1% ascorbic acid solution.[3]

-

Enzymatic Treatment (for food/tissue samples): Treat with α-amylase and protease to release bound folates.[25]

-

Dilution: Dilute the extracted sample with 0.5% sodium ascorbate solution to an expected folate concentration within the range of the standard curve.

-

Assay Procedure:

-

Preparation of Assay Tubes/Microplate: In duplicate, add increasing volumes of the working standard solution (e.g., 0.0, 0.5, 1.0, 2.0, 3.0, 4.0 mL) to a series of test tubes or microplate wells.[24] Add distilled water to bring the total volume to 5 mL in each tube.

-

Sample Addition: To another set of duplicate tubes/wells, add a known volume of the diluted sample and bring the total volume to 5 mL with distilled water.

-

Addition of Assay Medium: Add 5 mL of the Folic Acid Assay Medium to all standard and sample tubes/wells.

-

Sterilization: Autoclave the tubes/plate.

-

Inoculation: After cooling, aseptically inoculate each tube/well with a standardized suspension of Lactobacillus rhamnosus.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Measurement: Measure the bacterial growth turbidimetrically using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Calculation: Construct a standard curve by plotting the absorbance (or % transmittance) against the known concentrations of the folic acid standards. Determine the folate concentration in the samples by interpolating their absorbance values on the standard curve.

Logical Relationships and Applications

The choice between folic acid and this compound in a laboratory setting is dictated by the specific research question and experimental context.

-

Folic acid is the appropriate choice when investigating the canonical folate activation pathway, including studies on DHFR activity, inhibition by drugs like methotrexate, or the effects of genetic polymorphisms in the DHFR gene. It is also relevant for studies mimicking the effects of food fortification programs.

-

This compound is indispensable for experiments where the DHFR pathway is intentionally bypassed or compromised. This includes "rescue" experiments in cell culture or animal models treated with DHFR inhibitors, as well as studies on folate metabolism in the context of MTHFR polymorphisms, as it provides a more direct precursor to the substrates of the MTHFR enzyme.[8] Furthermore, this compound is used to potentiate the cytotoxicity of 5-fluorouracil (B62378) by stabilizing its binding to thymidylate synthase.[14]

References

- 1. bevital.no [bevital.no]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. sergey.science [sergey.science]

- 11. Inhibition of 5,10-Methenyltetrahydrofolate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. exodocientifica.com.br [exodocientifica.com.br]

- 15. pnas.org [pnas.org]

- 16. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 23. Assay of Folic Acid or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]

- 24. intertekinform.com [intertekinform.com]

- 25. dilaco.com [dilaco.com]

Folinic Acid: A Versatile Tool for Interrogating Dihydrofolate Reductase in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, fundamental building blocks for DNA and RNA.[1][2][3] This central role makes DHFR a key target for therapeutic intervention, particularly in oncology and infectious diseases.[4] The study of DHFR and its inhibitors is crucial for the development of new drugs and for understanding mechanisms of drug resistance. Folinic acid, a reduced form of folic acid, serves as a unique and indispensable tool in this field of research.

This technical guide provides a comprehensive overview of the application of this compound in the study of DHFR. It details the underlying biochemical principles, provides quantitative data on inhibitor interactions, outlines detailed experimental protocols, and presents visual workflows and pathways to facilitate a deeper understanding of these complex biological systems.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

DHFR catalyzes the NADPH-dependent reduction of DHF to THF. THF is subsequently converted into various derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which act as one-carbon donors in essential biosynthetic pathways.[1][5] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting the synthesis of purines and thymidylate, which in turn halts DNA synthesis and cell replication.[5][6] This cytotoxic effect is most pronounced in rapidly dividing cells, making DHFR an attractive target for anticancer therapies.[6]

Methotrexate (B535133): A Potent DHFR Inhibitor

Methotrexate (MTX) is a folate antagonist and a powerful competitive inhibitor of DHFR.[6] As a structural analog of DHF, MTX binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of the natural substrate.[6] This tight, slow-binding inhibition effectively blocks the folate cycle, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[6][7]

This compound: Bypassing DHFR Inhibition

This compound (also known as leucovorin or 5-formyltetrahydrofolate) is a fully reduced and active form of folic acid.[8][9] Crucially, its conversion to THF does not require the action of DHFR.[8][10][11] This property allows this compound to bypass the enzymatic block imposed by DHFR inhibitors like methotrexate.[10][12] By replenishing the intracellular pool of reduced folates, this compound "rescues" normal cells from the toxic effects of high-dose methotrexate therapy, a cornerstone of many chemotherapy regimens.[10][12][13]

While this compound's primary rescue mechanism is bypassing the DHFR-blockade, some studies suggest a competitive interaction at the enzyme level, where at appropriate concentrations, this compound's metabolites may help displace methotrexate from DHFR.[10][13]

Data Presentation: Quantitative Analysis of DHFR Inhibition and Rescue

The following tables summarize key quantitative data related to the interaction of methotrexate with DHFR and the effective concentrations of this compound used in rescue protocols. It is important to note that specific values can vary depending on the experimental system (e.g., cell line, species of origin for the enzyme) and assay conditions.

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| Methotrexate | Human (recombinant) | Ki | 3.4 pM | [13] |

| Methotrexate | Neisseria gonorrhoeae | Kt | 13 pM | [10] |

| 7-Hydroxy-methotrexate | Human (recombinant) | Ki | 8.9 nM | [13] |

| Folic Acid | Human Liver | Km | 0.5 µM | [14] |

| Dihydrofolate (DHF) | Human Liver | Km | 0.05 µM | [14] |

Table 1: Binding Affinities and Kinetic Parameters for DHFR. This table presents the inhibition constants (Ki and Kt) for methotrexate and its metabolite, as well as the Michaelis constants (Km) for the natural substrates of DHFR.

| Cell Line | Methotrexate IC50 | Reference(s) |

| Daoy (Medulloblastoma) | 9.5 x 10-2 µM | [15][16] |

| Saos-2 (Osteosarcoma) | 3.5 x 10-2 µM | [15][16] |

Table 2: In Vitro Cytotoxicity of Methotrexate. This table provides examples of the half-maximal inhibitory concentration (IC50) of methotrexate in different cancer cell lines, illustrating the varying sensitivity of cells to DHFR inhibition.

| Methotrexate Concentration | This compound Rescue Concentration | Cell Line / System | Observations | Reference(s) |

| 10-7 M | Equimolar (10-7 M) | Mouse Bone Marrow Cells (CFU-C) | Complete reversal of toxicity. | |

| 10-5 M | 10-3 M | Mouse Bone Marrow Cells (CFU-C) | Successful rescue. | |

| 10-4 M | 10-3 M | Mouse Bone Marrow Cells (CFU-C) | Rescue not observed. | |

| 5-10 µM | 10 µM | L1210 cells | Only 15-25% reversal of growth inhibition after MTX polyglutamylation. | [17] |

| 7.5 nM Trimetrexate | 10 µM | L1210 cells | >90% restoration of cell growth. | [17] |

Table 3: In Vitro this compound Rescue of Methotrexate Toxicity. This table summarizes data from in vitro studies demonstrating the concentration-dependent rescue effect of this compound on methotrexate-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Folate metabolism, DHFR inhibition by methotrexate, and this compound rescue pathway.

Experimental Workflows

References

- 1. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Folate Metabolism Profile (NutriPATH) | HealthMatters.io [healthmatters.io]

- 3. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. nutripath.com.au [nutripath.com.au]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of methotrexate polyglutamates and dihydrofolate during leucovorin rescue in a human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ars.usda.gov [ars.usda.gov]

- 17. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a metabolically active form of folate (Vitamin B9), is a crucial cofactor in a multitude of cellular processes, including the synthesis of nucleotides (purines and thymidylates) and the methylation of DNA, RNA, and proteins.[1] Unlike folic acid, the synthetic form found in supplements, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[2] This characteristic makes it invaluable in clinical applications, such as "rescuing" healthy cells from the toxic effects of DHFR inhibitors like methotrexate (B535133) in cancer chemotherapy and treating certain metabolic disorders.[1] Understanding the precise mechanisms by which cells internalize this compound is paramount for optimizing existing therapies and developing novel drug delivery strategies.

Mammalian cells have evolved sophisticated transport systems to acquire folates from the extracellular environment. The cellular uptake of this compound is primarily mediated by three distinct mechanisms: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[3][4] These systems differ in their tissue distribution, substrate affinity, and optimal pH, collectively ensuring efficient folate homeostasis across a range of physiological conditions. This guide provides a detailed examination of these uptake pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the major transport system for reduced folates, including this compound and the primary circulating folate, 5-methyltetrahydrofolate, at physiological pH.[5][6]

Mechanism of Transport

RFC operates as a bidirectional anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates.[7][8] This process is energy-dependent and functions optimally at a neutral pH of 7.4.[6][8] As the extracellular pH becomes more acidic, the transport activity of RFC significantly diminishes.[8] Structurally, RFC is a member of the Major Facilitator Superfamily (MFS) of transporters, typically possessing 12 transmembrane domains.[7][9]

Kinetics and Substrate Affinity

RFC exhibits a high affinity for reduced folates, with transport saturation occurring at low micromolar concentrations.[5][6] In contrast, its affinity for the oxidized form, folic acid, is substantially lower.[6]

Table 1: Kinetic Parameters of the Reduced Folate Carrier (RFC)

| Substrate | Cell Line/System | Kt / Km (μM) | Vmax (pmol/mg protein/min) | Optimal pH | Reference |

| (6S)-5-Formyl-THF (this compound) | K562 (human leukemia) | ~1-5 (general for reduced folates) | Not specified | 7.4 | [5][10] |

| Methotrexate | HeLa (human cervical cancer) | 1.7 - 3.8 | Decreased at low pH | 7.4 | [11] |

| Pemetrexed (B1662193) | HeLa (human cervical cancer) | ~1.2 | Not specified | 7.4 | [11] |

| Folic Acid | General | >100 | Not specified | 7.4 | [6] |

Kt (transport constant) and Km (Michaelis constant) are measures of substrate affinity. A lower value indicates higher affinity.

The Proton-Coupled Folate Transporter (PCFT/SLC46A1)

Identified in 2006, the Proton-Coupled Folate Transporter (PCFT) is the primary mechanism for absorbing dietary folates in the proximal small intestine.[4][12] It is also crucial for transporting folates across the choroid plexus into the cerebrospinal fluid.[12]

Mechanism of Transport

PCFT functions as a proton-folate symporter, harnessing the energy from a proton gradient to drive the uphill transport of folates into the cell.[7][12] This mechanism is electrogenic and is highly dependent on an acidic microenvironment, with an optimal pH of approximately 5.5.[5][12][13] This pH corresponds to the conditions found in the proximal small intestine.[12] PCFT's activity decreases dramatically as the pH approaches neutral.[5]

Kinetics and Substrate Affinity

PCFT has a high affinity for folic acid and similar affinities for reduced folates like this compound.[7] Its distinct pH dependency and substrate specificity differentiate it from RFC.[8][13] Notably, PCFT is highly expressed in certain tumors, and the acidic tumor microenvironment makes it an attractive target for the selective delivery of antifolates.[4][5]

Table 2: Kinetic Parameters of the Proton-Coupled Folate Transporter (PCFT)

| Substrate | Cell Line/System | Kt / Km (μM) | Vmax (pmol/mg protein/min) | Optimal pH | Reference |

| Folic Acid | General | ~1-2 | Not specified | 5.5 | [14][15] |

| (6S)-5-Formyl-THF (this compound) | HeLa R5 (RFC-null) | Not specified (7-fold higher affinity than 6R isomer) | Not specified | 5.5 | [11] |

| Methotrexate | HeLa R5 (RFC-null) | ~1 | Comparable to Pemetrexed | 5.5 | [11] |

| Pemetrexed | HeLa R5 (RFC-null) | ~0.045 | Comparable to Methotrexate | 5.5 | [11] |

Folate Receptors (FRs)

Folate Receptors are high-affinity, low-capacity transporters that mediate the cellular uptake of folates via endocytosis.[16] The most well-characterized isoform in this context is Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein.[16][17]

Mechanism of Transport

The process begins with the high-affinity binding of folates, including this compound, to FRα on the cell surface.[16] The receptor-ligand complex then clusters and is internalized into the cell within vesicles called endosomes.[7][16] These endosomes become acidified, which causes a conformational change in the receptor, reducing its affinity for the folate and leading to its release.[18] The released folate is then thought to be transported from the endosome into the cytoplasm, a step that may involve PCFT.[7]

Affinity and Tissue Distribution

FRs bind folates with very high affinity, typically in the low nanomolar range.[2][7] In normal tissues, FRα expression is restricted to the apical surfaces of polarized epithelial cells, such as those in the kidney and choroid plexus, limiting its access to circulating folates.[16] However, FRα is frequently overexpressed in various solid tumors, including ovarian and lung cancers, making it a prominent target for cancer therapeutics and imaging agents.[16][17][19]

Table 3: Binding Affinities of Folate Receptors (FRs)

| Substrate | Receptor | Kd / Km (nM) | System | Reference |

| Folic Acid | FRα, FRβ | ~1 | General | [2][20] |

| 5-Methyl-THF | FRα, FRβ | Higher than Folic Acid | General | [2] |

| This compound | FRα, FRβ | Lower affinity than Folic Acid and 5-MTHF | General | [2] |

| Farletuzumab (anti-FRα mAb) | FRα | ~2 | Ovarian Cancer Models | [17] |

Kd (dissociation constant) is a measure of binding affinity. A lower value indicates higher affinity.

Visualization of Uptake Mechanisms and Workflows

Cellular Uptake Pathways

The following diagram illustrates the three primary pathways for this compound entry into a mammalian cell.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic this compound in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for recognition and transport of folic acid in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 10. Human K562 transfectants expressing high levels of reduced folate carrier but exhibiting low transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 14. Molecular and functional characteristics of proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Folate receptor alpha - Olink Explore Oncology — Olink® [olink.com]

- 19. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Citrovorum Factor: A Technical Guide to its History, Discovery, and Core Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the citrovorum factor, known scientifically as folinic acid and commercially as leucovorin. From its serendipitous discovery as a bacterial growth factor to its indispensable role in modern cancer chemotherapy, this document will delve into the key scientific milestones, experimental methodologies, and quantitative data that have defined its importance. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical therapeutic agent.

A Historical Chronicle of the Citrovorum Factor

The journey of the citrovorum factor began in 1948 when H. E. Sauberlich and C. A. Baumann reported the discovery of an essential growth factor for the bacterium Leuconostoc citrovorum (now known as Lactobacillus citrovorum).[1][2][3] This unidentified substance, which they termed the "citrovorum factor," was found to be present in liver extracts and was distinct from folic acid, which alone could not support the growth of this bacterial strain.[3][4]

Subsequent research focused on isolating and elucidating the structure of this enigmatic factor. It was observed that the synthesis of the citrovorum factor could be accomplished in liver cells from pteroylglutamic acid (folic acid) in the presence of ascorbic acid. The addition of sodium formate (B1220265) to these cell-free systems increased the activity of the citrovorum factor, leading to the eventual deduction of its structure as 5-formyl-5,6,7,8-tetrahydrofolic acid.[5]

A pivotal moment in the history of the citrovorum factor came with the advent of antifolate chemotherapy. In the late 1940s, Sidney Farber demonstrated that folic acid antagonists, such as aminopterin (B17811) and later methotrexate (B535133), could induce temporary remissions in children with acute leukemia. However, the high toxicity of these drugs to healthy cells was a major limitation.[4] In 1950, it was discovered that the citrovorum factor could counteract the toxic effects of these folic acid antagonists.[4] This led to the development of "leucovorin rescue" therapy, a strategy that allows for the administration of high, and therefore more effective, doses of methotrexate to kill cancer cells, followed by the administration of leucovorin to rescue normal cells from the drug's toxicity.[6][7] This approach remains a cornerstone of treatment for several cancers, including osteosarcoma and certain types of lymphoma.

Further research revealed another critical role for the citrovorum factor in oncology: as a potentiator of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It was discovered that a metabolite of leucovorin, 5,10-methylenetetrahydrofolate, stabilizes the binding of the active metabolite of 5-FU to the enzyme thymidylate synthase, thereby enhancing its inhibitory effect on DNA synthesis in cancer cells.[8] This synergistic combination is a standard of care in the treatment of colorectal cancer.

Today, the citrovorum factor, or leucovorin, is recognized as an essential medicine, and its discovery and development represent a landmark in the history of both microbiology and cancer therapy.

Quantitative Data

Pharmacokinetics of Oral Leucovorin

The oral absorption of leucovorin is saturable.[9][10] As the dose increases, the bioavailability decreases.

| Oral Dose of Leucovorin | Apparent Bioavailability |

| 25 mg | 97% |

| 50 mg | 75% |

| 100 mg | 37% |

| 200 mg | 31% |

| (Data compiled from multiple sources)[9][10][11] |

Comparative Efficacy of Leucovorin Isomers

Leucovorin is a racemic mixture of two diastereoisomers, the biologically active l-isomer (levoleucovorin) and the inactive d-isomer. Clinical studies have compared the efficacy of racemic leucovorin (d,l-LV) with the pure l-isomer (l-LV) in combination with 5-fluorouracil (FU) for the treatment of advanced colorectal cancer.

| Parameter | FU + Racemic Leucovorin (d,l-LV) | FU + l-Leucovorin (l-LV) |

| Overall Response Rate | 25% | 32% |

| Median Duration of Response | 7.2 months | 8.0 months |

| Median Time to Progression or Death | 6.25 months | 8.0 months |

| Median Overall Survival | 14.5 months | 15.0 months |

| (Data from a randomized phase III study. Differences were not statistically significant)[12] |

Leucovorin Rescue Dosing Nomogram for High-Dose Methotrexate Therapy

The dose of leucovorin for rescue therapy is adjusted based on plasma methotrexate concentrations at specific time points after administration.

| Time After Start of Methotrexate Infusion | Plasma Methotrexate Level | Recommended Leucovorin Dose |

| 24 hours | > 50 µM | 150 mg IV every 3 hours |

| 48 hours | > 5 µM | 150 mg IV every 3 hours |

| 72 hours | > 0.2 µM | 15 mg IV/PO every 6 hours |

| (This is a simplified representation. Dosing should be guided by institutional protocols and patient's clinical status.)[1][6][13] |

Experimental Protocols

Microbiological Assay for Citrovorum Factor Activity (Principle)

This assay is based on the principle that Lactobacillus citrovorum requires the citrovorum factor for growth. The extent of bacterial growth, measured by turbidity, is proportional to the concentration of the citrovorum factor in the sample.

-

Preparation of Basal Medium: A synthetic medium is prepared containing all the necessary nutrients for the growth of L. citrovorum except for the citrovorum factor.

-

Preparation of Inoculum: A culture of L. citrovorum is grown and then washed to remove any carry-over of the citrovorum factor.

-

Assay Procedure:

-

A series of tubes is prepared with the basal medium.

-

Standard solutions of a known concentration of citrovorum factor (e.g., purified leucovorin) are added to a set of tubes to create a standard curve.

-

The test samples containing unknown amounts of the citrovorum factor are added to another set of tubes.

-

All tubes are inoculated with the prepared L. citrovorum inoculum.

-

The tubes are incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

-

Measurement of Growth: The turbidity of each tube is measured using a spectrophotometer.

-

Quantification: The concentration of the citrovorum factor in the test samples is determined by comparing their turbidity to the standard curve.

Chemical Synthesis of this compound from Folic Acid (Principle)

The synthesis of this compound (leucovorin) from folic acid involves the reduction of the pterin (B48896) ring of folic acid to tetrahydrofolic acid, followed by the introduction of a formyl group.

-

Reduction of Folic Acid: Folic acid is reduced to tetrahydrofolic acid (THF). This can be achieved through catalytic hydrogenation using a catalyst such as platinum oxide, or by chemical reducing agents like sodium borohydride.[5]

-

Formylation of THF: THF is then formylated to introduce the C1 unit. This can be accomplished using a formylating agent such as formic acid.[5]

-

Cyclization and Isomer Separation: The formylated intermediate undergoes cyclization to form the stable anhydroleucovorin (B8779391) (5,10-methenyltetrahydrofolate). Subsequent hydrolysis yields a racemic mixture of (6R,S)-folinic acid. The biologically active (6S)-isomer can be separated from the (6R)-isomer through crystallization and resolution techniques.[14][15]

In Vitro Methotrexate Rescue Assay

This assay evaluates the ability of leucovorin to rescue cancer cells from the cytotoxic effects of methotrexate.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media.

-

Methotrexate Treatment: Cells are exposed to various concentrations of methotrexate (e.g., 0.5, 1.0, 3.0, and 10.0 µM) for a specified duration (e.g., 24 hours).[16]

-

Leucovorin Rescue: After methotrexate exposure, the medium is replaced with fresh medium containing various concentrations of leucovorin (e.g., 0.5 to 50 µM).[16]

-

Assessment of Cell Viability: After a further incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method, such as a cloning assay or an MTT assay.

-

Data Analysis: The percentage of cell survival is calculated for each condition, and the ability of different concentrations of leucovorin to rescue cells from methotrexate-induced cytotoxicity is determined.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the inhibition of the DHFR enzyme by methotrexate.

-

Reagent Preparation:

-

DHFR Assay Buffer: (e.g., 0.05 M Tris-HCl, pH 7.5).

-

DHFR Enzyme Solution: A solution of purified DHFR enzyme.

-

DHFR Substrate Solution: A solution of dihydrofolic acid (DHF).

-

NADPH Solution: A solution of NADPH.

-

Inhibitor Solution: Solutions of methotrexate at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the DHFR assay buffer.

-

Add the inhibitor solution (methotrexate) or a control buffer.

-

Add the DHFR enzyme solution and incubate briefly.

-

Initiate the reaction by adding the DHF substrate and NADPH.

-

-

Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The measurement is taken kinetically over a period of time.

-

Data Analysis: The rate of the reaction is calculated for each methotrexate concentration. The IC50 value (the concentration of methotrexate that inhibits 50% of the enzyme activity) is then determined.

Thymidylate Synthase (TS) in situ Inhibition Assay

This assay measures the inhibition of thymidylate synthase within intact cells, often used to assess the potentiation of 5-fluorouracil by leucovorin.

-

Cell Treatment: Cancer cells are treated with 5-fluorouracil alone or in combination with leucovorin for a specified time.

-

Cell Permeabilization: The cells are permeabilized to allow the entry of the assay reagents.

-

Assay Reaction: The permeabilized cells are incubated with a reaction mixture containing [5-³H]deoxyuridine monophosphate (dUMP) and other necessary cofactors. The activity of TS results in the release of tritium (B154650) (³H) from the dUMP.

-

Measurement of Tritium Release: The amount of released tritium is measured using a scintillation counter.

-

Data Analysis: The level of TS inhibition is determined by comparing the tritium release in treated cells to that in untreated control cells.

Signaling Pathways and Experimental Workflows

References

- 1. A factor required for the growth of Leuconostoc citrovorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on the factor required by Leuconostoc citrovorum 8081 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebm-journal.org [ebm-journal.org]

- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 5. benchchem.com [benchchem.com]

- 6. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]

- 10. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PT87355B - PROCESS FOR THE PRODUCTION OF this compound - Google Patents [patents.google.com]

- 15. CA1340290C - Process for the preparation of (6s-)-folinic acid - Google Patents [patents.google.com]

- 16. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Folinic Acid's Role in the Folate Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a metabolically active form of folate, vitamin B9. Unlike its synthetic counterpart, folic acid, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in the essential one-carbon metabolic pathway.[1][2][3] This characteristic underpins its critical therapeutic applications, from mitigating the toxicity of chemotherapy agents to treating metabolic disorders. This guide provides an in-depth examination of this compound's journey through the folate metabolic pathway, its pharmacological properties, and the experimental methodologies used to investigate its function.

The Folate Metabolic Pathway: A Central Hub for Biosynthesis

The folate metabolic pathway is a crucial network of biochemical reactions that facilitates the transfer of one-carbon units, such as methyl, methylene, and formyl groups.[4][5] These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and phospholipids.[6][7]

This compound, as a 5-formyl derivative of tetrahydrofolic acid (THF), readily enters this pathway and is converted into other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[1][8]

Pharmacokinetics of this compound

This compound can be administered orally, intramuscularly, or intravenously.[9] Its absorption and metabolism differ significantly from folic acid.

| Parameter | This compound | Folic Acid |

| Activation | Does not require DHFR for activation.[1][2] | Requires reduction by DHFR in the liver.[2][10] |

| Bioavailability (Oral) | Dose-dependent; 97% for 25 mg, 75% for 50 mg, and 37% for 100 mg.[8] | Generally high, but conversion to active form can be slow.[10] |

| Peak Serum Level | Rapid after IV administration (mean peak at 10 minutes).[8] | Slower, dependent on DHFR activity.[10] |

| Terminal Half-life | Approximately 6.2 hours for total reduced folates.[8] | Varies depending on the rate of metabolism. |

| Metabolites | Rapidly converted to 5,10-methenyltetrahydrofolate, 5,10-methylenetetrahydrofolate, and 5-methyltetrahydrofolate.[8] | Reduced to dihydrofolate and then tetrahydrofolate.[6] |

| Excretion | Primarily via the kidneys.[11] | Via urine and feces.[6] |

Clinical Applications and Mechanisms of Action

This compound's unique metabolic properties make it invaluable in several clinical contexts.

Methotrexate Rescue Therapy

High-dose methotrexate is a chemotherapeutic agent that inhibits DHFR, leading to a depletion of intracellular folates and subsequent cell death.[12][13] This affects both cancerous and healthy, rapidly dividing cells. This compound "rescues" normal cells by bypassing the methotrexate-induced blockade of DHFR, thereby replenishing the pool of active folates necessary for DNA synthesis and cell survival.[12][14] This selective rescue is possible because normal cells have a more efficient active transport system for this compound at lower doses compared to many tumor cells.[14]

Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity

In colorectal cancer treatment, this compound is used to enhance the cytotoxic effects of 5-fluorouracil (5-FU).[1][15] 5-FU's active metabolite, fluorodeoxyuridylic acid (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis. This compound is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[8][12] This stabilization enhances the inhibition of TS, leading to increased cancer cell death.[8]

The Role of MTHFR in this compound Metabolism

The enzyme methylenetetrahydrofolate reductase (MTHFR) is responsible for the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulating form of folate.[16][17] Genetic polymorphisms in the MTHFR gene, such as the C677T variant, can reduce the enzyme's efficiency, potentially affecting folate metabolism.[16][18] Individuals with certain MTHFR mutations may have a reduced ability to convert folic acid into its active form.[16][19] While this compound still requires MTHFR for the final conversion to 5-MTHF, it enters the cycle at a later stage and may be more efficiently utilized than folic acid in individuals with MTHFR polymorphisms.[16]

Experimental Protocols for Studying Folate Metabolism

In Vitro Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

-

Test compound (e.g., methotrexate) and this compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 2 µL of varying concentrations of the test compound. For the control, add 2 µL of the solvent.

-

Add 178 µL of a master mix containing assay buffer, 100 µM NADPH, and 5 nM recombinant human DHFR to each well.

-

To test the rescue effect of this compound, add it at varying concentrations to wells containing the inhibitor.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 100 µM DHF to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[20]

Measurement of Intracellular Folate Metabolites by LC-MS/MS

This method allows for the quantification of different folate species within cells.

Materials:

-

Cell culture reagents

-

Test compound and this compound

-

Ice-cold PBS (phosphate-buffered saline)

-

Ice-cold 80% methanol

-

Cell scraper

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with the test compound and/or this compound for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the extract.

-

Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of folate species (e.g., DHF, THF, 5-methyl-THF, 5-formyl-THF).[20]

Conclusion

This compound is a cornerstone of modern pharmacology, demonstrating a sophisticated interplay with the fundamental processes of cellular life. Its ability to bypass the DHFR enzyme provides a powerful tool for clinicians to enhance the therapeutic index of antifolate chemotherapies and to directly address certain metabolic deficiencies. For researchers and drug development professionals, a deep understanding of this compound's mechanism within the intricate folate metabolic pathway is essential for innovating new therapeutic strategies and optimizing existing ones. The continued investigation into its metabolic fate and interactions will undoubtedly unveil further opportunities to improve patient outcomes in oncology and beyond.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. autism.fratnow.com [autism.fratnow.com]

- 4. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 5. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folate - Wikipedia [en.wikipedia.org]

- 7. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. droracle.ai [droracle.ai]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. grokipedia.com [grokipedia.com]

- 16. autism.fratnow.com [autism.fratnow.com]

- 17. nutripath.com.au [nutripath.com.au]

- 18. mygenefood.com [mygenefood.com]

- 19. methyl-life.com [methyl-life.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Conversion of Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a reduced and active form of folate, a crucial B vitamin.[1][2] Unlike synthetic folic acid, it does not require the action of dihydrofolate reductase (DHFR) for its initial activation, a feature of significant clinical importance.[3][4] This allows it to serve as a potent antidote to DHFR inhibitors like methotrexate, a therapy known as "leucovorin rescue," and to be effective in individuals with genetic polymorphisms that affect folate metabolism.[2][5] This guide provides a detailed overview of the core enzymatic pathways, quantitative kinetics, and experimental protocols relevant to the metabolic conversion of this compound.

Core Metabolic Pathways of this compound

This compound enters the central folate cycle after being converted into other biologically active tetrahydrofolate (THF) derivatives. The primary activation step is an ATP-dependent conversion to 5,10-methenyltetrahydrofolate.[6] From there, it can be channeled into various one-carbon metabolic pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids.[1][7]

The key enzymes governing the conversion of this compound are:

-

5,10-Methenyltetrahydrofolate Synthetase (MTHFS) : Catalyzes the ATP-dependent conversion of this compound (5-formyl-THF) to 5,10-methenyl-THF.[6] This is the principal entry point for this compound into the active folate pool.

-

Methenyltetrahydrofolate Cyclohydrolase / Methylenetetrahydrofolate Dehydrogenase (MTHFD1) : This bifunctional enzyme catalyzes the sequential conversion of 5,10-methenyl-THF to 5,10-methylene-THF.

-

Serine Hydroxymethyltransferase (SHMT) : A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible conversion of THF and serine to 5,10-methylene-THF and glycine.[8][9] This reaction is a major source of one-carbon units.

-

Methylenetetrahydrofolate Reductase (MTHFR) : Catalyzes the irreversible reduction of 5,10-methylene-THF to 5-methyltetrahydrofolate (5-MTHF).[10][11] 5-MTHF is the primary circulating form of folate and is vital for the remethylation of homocysteine to methionine.[12]

Below is a diagram illustrating the metabolic journey of this compound within the broader context of folate metabolism.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 10. Mthfr Gene Folate Metabolism → Area → Sustainability [esg.sustainability-directory.com]

- 11. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]

- 12. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Folinic Acid as a Cofactor: A Technical Guide to its Role in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a 5-formyl derivative of tetrahydrofolic acid (THF), is a crucial cofactor in a range of enzymatic reactions central to one-carbon metabolism. Unlike folic acid, a synthetic provitamin, this compound is a biologically active form that does not require reduction by dihydrofolate reductase (DHFR) to participate in metabolic pathways. This property makes it a valuable agent in clinical settings, particularly in chemotherapy regimens. This technical guide provides an in-depth exploration of this compound's role as a cofactor, focusing on the quantitative aspects of its interaction with key enzymes, detailed experimental protocols for its study, and visualization of the pertinent metabolic pathways.

Folate coenzymes are essential for the synthesis of nucleic acids (purines and thymidylate) and the metabolism of several amino acids, including methionine and serine.[1] They act as carriers of one-carbon units at various oxidation states.[2] this compound primarily functions by being converted to other active THF derivatives, such as 5,10-methenyltetrahydrofolate, which then participate in these critical biosynthetic reactions.[3] Understanding the precise enzymatic kinetics and the methodologies to study these interactions is paramount for the development of novel therapeutics that target folate metabolism.

Data Presentation: Quantitative Analysis of Enzyme-Cofactor Interactions

The following tables summarize the available quantitative data for key enzymes that interact with this compound or its derivatives. This data is essential for comparative analysis and for building kinetic models of metabolic pathways.

| Enzyme | Substrate(s) | Organism | Km (µM) | kcat (s-1) | Ki (µM) | Notes |

| 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) | [6R,S]-5-Formyltetrahydrofolate (this compound) | Murine | 10 | Not specified | - | Also known as 5-formyltetrahydrofolate cyclo-ligase. The triglutamate form of the substrate has a significantly lower Km of 0.4 µM.[2] |

| 5-Formyltetrahydrohomofolate | Murine | - | - | 0.7 | An effective inhibitor of the enzyme.[2] | |

| 5-Formyl, 10-methyltetrahydrofolate | Murine | - | - | 10 | A weak inhibitor of the enzyme.[2] | |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine | Plasmodium vivax | 260 ± 40 | 1.09 ± 0.05 | - | The reaction proceeds via a ternary complex mechanism.[4] |

| Tetrahydrofolate (H4folate) | Plasmodium vivax | 110 ± 10 | 1.09 ± 0.05 | - | The dissociation constants for the enzyme-L-serine and enzyme-H4folate complexes are 180 ± 80 µM and 350 ± 60 µM, respectively.[4] | |

| Dihydrofolate Reductase (DHFR) | Folic Acid | Human | - | - | Apparent Ki is 1-2 orders of magnitude lower than Km for 7,8-DHF | Folic acid is a poor substrate but a potent inhibitor of DHFR. |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of this compound within metabolic pathways and the workflows for its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Figure 1: Overview of Folate Metabolism and the Entry of this compound.

Figure 2: General Experimental Workflow for Studying this compound Metabolism.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following sections provide synopses of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate (B84403) Buffer, pH 6.5.

-

NADPH Solution: 0.11 mM NADPH in Assay Buffer (prepare fresh).

-

Substrate Solution: 2.3 mM Dihydrofolic Acid (DHFA) in Assay Buffer (prepare fresh).

-

Enzyme Dilution Buffer: 0.1% (w/v) Bovine Serum Albumin (BSA) in Assay Buffer.

-

DHFR Enzyme Solution: Dilute enzyme to 0.12 - 0.25 units/mL in cold Enzyme Dilution Buffer immediately before use.

-

-

Procedure:

-